molecular formula C17H11ClN4OS4 B2408763 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286703-70-5

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No. B2408763
CAS RN: 1286703-70-5
M. Wt: 450.99
InChI Key: GKKWODOUDDCIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a useful research compound. Its molecular formula is C17H11ClN4OS4 and its molecular weight is 450.99. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives are synthesized for various scientific purposes, including the study of their optical, anti-bacterial, and chemical properties. For instance, Schiff base ligands comprising benzothiazole derivatives have been synthesized and shown to exhibit significant emissions and good anti-bacterial activity against pathogenic bacteria such as Staphylococcus aureus and Propionibacterium acnes, highlighting their potential in medicinal chemistry and materials science (Mishra et al., 2020).

Antiproliferative and Antimicrobial Properties

The antiproliferative and antimicrobial properties of benzothiazole compounds are notable, with some derivatives displaying high DNA protective ability against oxidative stress and strong antimicrobial activity. This underscores the potential of benzothiazole derivatives in developing new therapeutic agents (Gür et al., 2020).

Photophysical Properties

Benzothiazole compounds are also explored for their photophysical properties, making them candidates for applications in material sciences, such as in the development of organic light-emitting diodes (OLEDs) and photoluminescent materials. The synthesis and characterization of these compounds provide insights into their structural and electronic properties, which are crucial for designing efficient photoluminescent materials (Katlenok et al., 2022).

Biological Activity Studies

The study of benzothiazole derivatives extends to their biological activities, including their role as inhibitors or activators in various biochemical pathways. For example, the exploration of isoxazole derivatives of benzothiazole compounds has revealed their potential to induce cell cycle arrest and apoptosis in cancer cell lines through the activation of p53, suggesting their utility in cancer research and therapy (Kumbhare et al., 2014).

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS4/c1-23-10-6-3-7(18)12-11(10)21-16(25-12)22-15-19-8-4-5-9-14(13(8)26-15)27-17(20-9)24-2/h3-6H,1-2H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWODOUDDCIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.